molecular formula C22H21N3O4 B2706975 ethyl 2-methyl-4-phenyl-5-({[(pyridin-3-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate CAS No. 1105205-04-6

ethyl 2-methyl-4-phenyl-5-({[(pyridin-3-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2706975
CAS No.: 1105205-04-6
M. Wt: 391.427
InChI Key: YEVYJIJKDYJPHZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-3-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-3-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-phenyl-5-({[(pyridin-3-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-3-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-phenyl-5-({[(pyridin-3-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate
  • Ethyl 2-methyl-5-(2-oxo-2-((pyridin-4-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-3-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-methyl-5-[2-oxo-2-(pyridin-3-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-3-29-22(28)17-14(2)25-19(18(17)16-9-5-4-6-10-16)20(26)21(27)24-13-15-8-7-11-23-12-15/h4-12,25H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVYJIJKDYJPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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